GSK2879552 - 1401966-69-5

GSK2879552

Catalog Number: EVT-270029
CAS Number: 1401966-69-5
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2879552 is a potent, selective, irreversible inhibitor of LSD1. [, , , , , , , , , , , , , ] It is a synthetic, small molecule compound that has been primarily utilized as a research tool to study the role of LSD1 in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , ] GSK2879552 belongs to the class of trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, ]

Synthesis Analysis

The synthesis of GSK2879552 can be achieved through several routes. Initially, it involved a multi-step process with a challenging chiral resolution step to obtain the desired enantiomer of a key cyclopropylamine intermediate. [, ] This step was later improved by employing biocatalysis using an evolved imine reductase enzyme. [, , ] The enzyme catalyzes the asymmetric reduction of an imine intermediate, eliminating the need for chiral resolution and improving the overall efficiency and environmental impact of the synthesis. [, , ] An alternative synthetic approach utilized electrophilic zinc homoenolates derived from cyclopropanols, reacting with amines to form the desired trans-cyclopropylamine scaffold present in GSK2879552. [] This method offered advantages in terms of diastereoselectivity and step economy. [] Additionally, an improved large-scale synthesis of an aldehyde intermediate of GSK2879552 has been reported, employing an aerobic oxidation with a copper(I) iodide and TEMPO catalyst system. [] This process optimization focused on controlling byproduct formation to enhance yield and scalability. []

Molecular Structure Analysis

GSK2879552 consists of a trans-2-phenylcyclopropylamine core, a common structural motif in many LSD1 inhibitors. [, ] Attached to this core is a piperidine ring linked to a benzoic acid moiety through a methylene bridge. [, ] The stereochemistry of the cyclopropylamine is crucial for its activity, with the (1R,2S) configuration being essential for potent LSD1 inhibition. [, ]

Chemical Reactions Analysis

GSK2879552 acts as an irreversible inhibitor of LSD1 by forming a covalent bond with the FAD cofactor within the enzyme's active site. [, , , ] The trans-2-phenylcyclopropylamine moiety in GSK2879552 undergoes oxidation by FAD, leading to the formation of a reactive imine intermediate. [, , , ] This intermediate subsequently forms a covalent bond with the FAD molecule, irreversibly inhibiting the enzyme's activity. [, , , ]

Mechanism of Action

GSK2879552 exerts its biological effects by irreversibly inhibiting LSD1, an enzyme responsible for demethylating histone and non-histone proteins. [, , , , , , , , , , , , , , , , , , , , , , , ] By blocking LSD1 activity, GSK2879552 alters gene expression patterns associated with cell differentiation, proliferation, and survival. [, , , , , , , , , , , , , , , , , , , , , , , ] For example, in acute myeloid leukemia cells, GSK2879552 promotes differentiation by increasing the expression of genes associated with a more mature cell phenotype. [, , , , , , ] In preclinical cancer models, GSK2879552 demonstrates antitumor activity by inhibiting tumor cell growth and survival. [, , , , , , , , , , , , , , , , , , ]

Applications
  • Acute Myeloid Leukemia (AML) Research: GSK2879552 has been extensively studied for its potential as an anti-leukemic agent. [, , , , , , ] It has demonstrated activity against a broad range of AML subtypes in preclinical models. [, , , , , , ] Mechanistically, GSK2879552 promotes differentiation of AML cells by modulating the expression of key genes involved in myeloid development. [, , , , , , ] Additionally, GSK2879552 synergizes with all-trans retinoic acid (ATRA) to enhance differentiation and induce cytotoxicity in AML cells. []
  • Small Cell Lung Cancer (SCLC) Research: GSK2879552 has shown promise as a potential therapeutic agent for SCLC. [, , , , , , ] Preclinical studies have demonstrated its ability to inhibit SCLC cell growth both in vitro and in vivo. [, , , , , , ] Furthermore, a specific DNA hypomethylation signature has been identified as a potential predictive biomarker for response to GSK2879552 in SCLC. [, ]
  • Other Cancer Types: GSK2879552 has been investigated in other cancer types, including multiple myeloma, hepatocellular carcinoma, and solid tumors. [, ] While its efficacy varies across different cancer types, these studies highlight the potential of LSD1 inhibition as a therapeutic strategy in oncology.
  • Macrophage Polarization: Research suggests that GSK2879552 can influence macrophage polarization, a process critical for immune responses and tumor microenvironment regulation. [] Studies have investigated its role in promoting an anti-tumor macrophage phenotype, highlighting its potential in immunotherapy approaches. [, ]
  • Atherosclerosis: Studies have explored the role of LSD1 in atherosclerosis, a chronic inflammatory disease of the arteries. [] GSK2879552 has shown potential in reducing atherosclerotic lesion formation in preclinical models, suggesting its possible use in cardiovascular disease research. []
  • Osteoclast Differentiation: GSK2879552 has been investigated for its impact on osteoclast differentiation, a process crucial for bone remodeling. [] Preclinical findings suggest it can inhibit osteoclast formation and reduce bone loss, highlighting its potential in bone disease research. []
Future Directions
  • Understanding Resistance Mechanisms: Despite its preclinical efficacy, the clinical development of GSK2879552 was hampered by limited clinical activity and high rates of adverse events. [, ] Further research is needed to understand the mechanisms of resistance to LSD1 inhibition and develop strategies to overcome them.
  • Combination Therapies: Investigating the combination of GSK2879552 with other therapeutic agents, such as chemotherapy, targeted therapy, or immunotherapy, may enhance its efficacy and potentially overcome resistance. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers for response to GSK2879552 will be crucial for selecting patients most likely to benefit from this therapy. [, ]
  • Targeting Specific LSD1 Complexes: LSD1 interacts with various protein partners to regulate gene expression. [, , ] Developing inhibitors that target specific LSD1-containing complexes may offer enhanced selectivity and therapeutic index. [, , ]

Tranylcypromine

  • Compound Description: Tranylcypromine is a monoamine oxidase inhibitor (MAOI) clinically used as an antidepressant. It was identified as a potent LSD1 inhibitor and served as a starting point for developing more selective and potent LSD1 inhibitors, including GSK2879552 [, , ].
  • Relevance: Tranylcypromine shares a structural similarity with GSK2879552, specifically the trans-2-phenylcyclopropylamine (TCP) scaffold, which is crucial for irreversible binding to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity []. This shared mechanism of action makes Tranylcypromine a relevant compound for understanding GSK2879552's activity.

Phenelzine

  • Compound Description: Phenelzine, similar to Tranylcypromine, is a monoamine oxidase inhibitor (MAOI) used as an antidepressant. Research identified it as an LSD1 inhibitor targeting both the FAD and CoREST binding domains of LSD1 [].

ORY-1001 (Iadademstat)

  • Compound Description: ORY-1001 is a potent, selective, orally bioavailable, irreversible LSD1 inhibitor currently under clinical investigation for various cancers [, , ]. It acts by covalently binding to the FAD cofactor in the LSD1 catalytic domain [].

SP-2509

  • Compound Description: SP-2509 is an allosteric inhibitor of LSD1, meaning it binds to a different site on the enzyme than the active site [].

GSK-LSD1

  • Compound Description: GSK-LSD1 is another potent, selective, irreversible LSD1 inhibitor developed by GlaxoSmithKline [].

EPZ-5676

  • Compound Description: EPZ-5676 is an inhibitor of DOT1L, a histone methyltransferase that plays a role in mixed lineage leukemia (MLL) [].
  • Relevance: In the context of MLL, EPZ-5676 was found to indirectly affect LSD1 by reducing its expression []. This indirect effect, unlike the direct inhibition by GSK2879552, highlights the interconnected nature of epigenetic regulation and the potential for cross-talk between different epigenetic modifiers.

Mocetinostat

  • Compound Description: Mocetinostat is a histone deacetylase (HDAC) inhibitor. HDACs and LSD1 are both part of transcriptional regulatory complexes, making their combined inhibition a promising therapeutic strategy [].
  • Relevance: While Mocetinostat inhibits HDACs and not LSD1 directly, combining it with GSK2879552 demonstrates synergistic effects in inhibiting cancer cell growth []. This synergy underscores the potential of combining epigenetic therapies targeting different but interconnected pathways for enhanced therapeutic benefit.

iDual

  • Compound Description: iDual is a novel, structurally modified analogue of GSK2879552 designed as a dual inhibitor of both HDAC6 and LSD1 [].

ORY-2001 (Vafidemstat)

  • Compound Description: ORY-2001, a dual LSD1/MAO-B inhibitor, is structurally similar to tranylcypromine and currently in clinical trials for Alzheimer's disease and personality disorders [].

SP-2577 (Seclidemstat)

  • Compound Description: SP-2577 is a reversible LSD1 inhibitor, unlike the irreversible binding of GSK2879552 [, ]. This characteristic could offer advantages such as a more favorable safety profile and reduced off-target effects.

IMG-7289 (Bomedemstat)

  • Compound Description: IMG-7289 is another irreversible LSD1 inhibitor that acts by covalently binding to FAD and is currently being evaluated in clinical trials for cancer [, , ].

CC-90011 (Pulrodemstat)

  • Compound Description: CC-90011 represents a class of reversible LSD1 inhibitors that do not rely on covalent modification of the FAD cofactor [, ].

Properties

CAS Number

1401966-69-5

Product Name

GSK2879552

IUPAC Name

4-[[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]benzoic acid

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H28N2O2/c26-23(27)20-8-6-18(7-9-20)16-25-12-10-17(11-13-25)15-24-22-14-21(22)19-4-2-1-3-5-19/h1-9,17,21-22,24H,10-16H2,(H,26,27)/t21-,22+/m0/s1

InChI Key

LRULVYSBRWUVGR-FCHUYYIVSA-N

SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2879552; GSK-2879552; GSK 2879552.

Canonical SMILES

C1CN(CCC1CNC2CC2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Isomeric SMILES

C1CN(CCC1CN[C@@H]2C[C@H]2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.